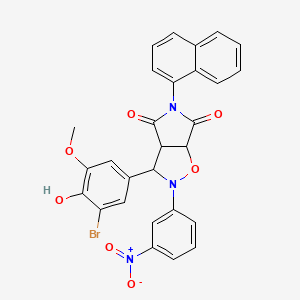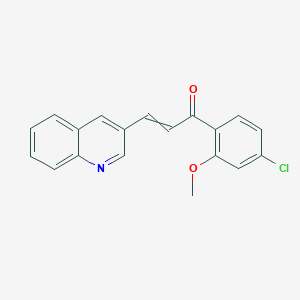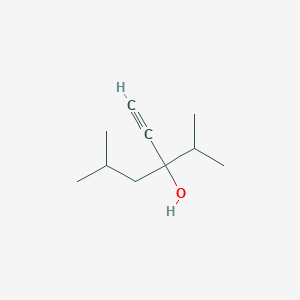
1,4-Bis(dimethylsilyl)-2,5-bis(2-methoxyethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene ring substituted with two dimethylsilane groups and two methoxyethoxy groups, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) typically involves the reaction of 2,5-dihydroxyterephthalic acid with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The resulting intermediate is then reacted with methoxyethanol to introduce the methoxyethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) undergoes various chemical reactions, including:
Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The dimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of new organosilicon compounds with varied functional groups.
Applications De Recherche Scientifique
[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) involves its interaction with specific molecular targets and pathways. The methoxyethoxy groups enhance its solubility and facilitate its incorporation into various matrices. The dimethylsilane groups provide stability and resistance to degradation, making it suitable for long-term applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(2-methoxyethoxy)terephthalohydrazide
- 2,5-Bis(2-methoxyethoxy)terephthalaldehyde
- 2,5-Bis(2-methoxyethoxy)terephthalic acid
Uniqueness
Compared to similar compounds, [2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilane) stands out due to its unique combination of methoxyethoxy and dimethylsilane groups. This combination imparts enhanced solubility, stability, and versatility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H28O4Si2 |
|---|---|
Poids moléculaire |
340.56 g/mol |
InChI |
InChI=1S/C16H28O4Si2/c1-17-7-9-19-13-11-16(22(5)6)14(20-10-8-18-2)12-15(13)21(3)4/h11-12H,7-10H2,1-6H3 |
Clé InChI |
SBXKQYQQRUMUCN-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=C(C=C1[Si](C)C)OCCOC)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-hydroxy-5-methyl-9-oxo-9H-xanthen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B12623652.png)
![2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12623656.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12623668.png)
![1-[3-(3-Hydroxypropoxy)-4-methoxyphenyl]-3-methylbutan-1-one](/img/structure/B12623669.png)
![2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid](/img/structure/B12623682.png)
![1-[4-(2-Bromoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12623685.png)
![7-Oxa-12-thia-3-aza-spiro[5.6]dodecane](/img/structure/B12623691.png)


![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)



